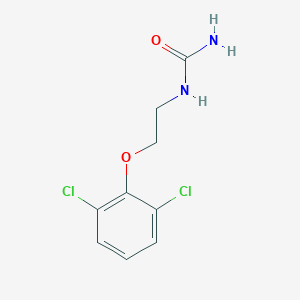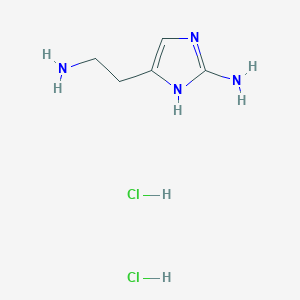
2-Chloro-5-(chloromethyl)pyrazine
Descripción general
Aplicaciones Científicas De Investigación
Pharmaceutical Compound Synthesis
2-Chloro-5-(chloromethyl)pyrazine: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with different nucleophiles allows for the construction of complex molecules that are essential in drug development, particularly in the creation of small molecule therapeutics .
Agrochemical Research
This compound is used in the development of new agrochemicals, including pesticides and herbicides. Its chloromethyl group can be utilized to form bonds with agronomically active moieties, leading to the creation of compounds that can protect crops from pests and diseases .
Material Science
In material science, 2-Chloro-5-(chloromethyl)pyrazine can be employed to modify the surface properties of materials. It can act as a linker molecule to attach functional groups to polymers or surfaces, enhancing their properties for specific applications .
Organic Light-Emitting Diodes (OLEDs)
The compound’s electronic properties make it a candidate for use in the development of OLEDs. By incorporating it into the molecular structure of an OLED, it can potentially improve the efficiency and lifespan of these devices .
Neonicotinoid Synthesis
It serves as a precursor in the synthesis of neonicotinoid compounds, which are a class of neuro-active insecticides chemically similar to nicotine. The chloromethyl group in 2-Chloro-5-(chloromethyl)pyrazine is crucial for forming the pyrazine ring present in neonicotinoids .
Chemical Research and Development
Researchers utilize 2-Chloro-5-(chloromethyl)pyrazine in chemical R&D for constructing diverse organic compounds. Its two chlorine atoms offer multiple points of reactivity, making it a valuable building block in organic synthesis .
Catalyst Design
In catalysis, this compound can be used to design novel catalysts. Its structure can be modified to create ligands that bind to metal centers, influencing the reactivity and selectivity of the catalytic system .
Bioconjugation Techniques
2-Chloro-5-(chloromethyl)pyrazine: is also applied in bioconjugation methods. It can be used to attach probes or drugs to biomolecules like proteins or antibodies, aiding in the targeted delivery of therapeutics or in diagnostic applications .
Propiedades
IUPAC Name |
2-chloro-5-(chloromethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c6-1-4-2-9-5(7)3-8-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDANOIXIDZPEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618137 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(chloromethyl)pyrazine | |
CAS RN |
105985-21-5 | |
| Record name | 2-Chloro-5-(chloromethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)










